5-ethenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h2-6H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEONFIHNLFSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C2C(=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine Derivatives
Classical and Contemporary Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Core
The assembly of the 1H-pyrrolo[2,3-b]pyridine core has been achieved through a variety of synthetic methods, ranging from classical cyclization reactions to modern cross-coupling and multicomponent strategies. nih.govrsc.org These routes offer access to a wide array of substituted derivatives, allowing for extensive structure-activity relationship (SAR) studies. nih.gov
Cyclocondensation reactions represent a powerful and convergent approach to the 1H-pyrrolo[2,3-b]pyridine scaffold. These methods typically involve the intramolecular or intermolecular condensation of a suitably functionalized precursor to form the fused pyridine (B92270) ring.
A common and effective strategy involves the reaction of 2-aminopyrrole-3-carbonitriles with compounds containing an active methylene (B1212753) group. For instance, the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) affords highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. juniperpublishers.com This method provides a straightforward entry into densely functionalized pyrrolopyridine systems. juniperpublishers.com
A study detailed the synthesis of 4-amino-1,6-diaryl-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles through the reaction of a 2-aminopyrrole-3-carbonitrile with arylidenemalononitriles. The reaction proceeds in ethanol (B145695) with a catalytic amount of piperidine, leading to high yields of the desired products. juniperpublishers.com
| Starting Material 1 | Starting Material 2 | Product | Yield (%) |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | Benzylidenemalononitrile | 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 87 |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 4-Chlorobenzylidenemalononitrile | 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 91 |
Table 1: Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles. juniperpublishers.com
The reaction of 2-aminopyrrole derivatives with urea (B33335) or thiourea (B124793) can be employed to construct pyrrolo[2,3-d]pyrimidine systems, which are isomeric to the pyrrolo[2,3-b]pyridine core. While not directly forming the 7-azaindole (B17877) skeleton, these reactions highlight the versatility of aminopyrrole precursors in building fused heterocyclic systems. For example, cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with urea or thiourea can lead to the formation of pyrrolo[2,3-d]pyrimidin-4-ones or -thiones.
Building the pyridine ring onto a pre-existing pyrrole (B145914) is a common strategy. This can be accomplished through various cyclization reactions of appropriately substituted pyrroles. For example, modifications of the Madelung and Fischer indole (B1671886) syntheses have been adapted for the preparation of 1H-pyrrolo[2,3-b]pyridines. rsc.org Another approach involves the acylation of diarylamines derived from 5-aminopyrimidines, followed by an acid-facilitated oxidative ring closure to form pyrrolo rsc.orgnih.govpyrido[2,4-d]pyrimidin-6-ones. semanticscholar.org
Conversely, the pyrrole ring can be constructed onto a pyridine scaffold. One of the classical methods is the Fischer indole synthesis, which can be adapted to use pyridine-derived hydrazones. Another approach involves the reaction of 2-chloropyridines bearing a suitable side chain that can undergo intramolecular cyclization to form the pyrrole ring. For instance, a common intermediate for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is prepared from a substituted pyridine. nih.gov
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex heterocyclic scaffolds, including the 1H-pyrrolo[2,3-b]pyridine core. beilstein-journals.org These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. nih.govbeilstein-journals.org
An example is the three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. nih.govbeilstein-journals.org This catalyst-free reaction affords polyfunctionalized tetrahydrocyclopenta nih.govjuniperpublishers.compyrrolo[2,3-b]pyridines in high yields and with high diastereoselectivity. nih.govbeilstein-journals.org
| Isocyanide | Dialkyl but-2-ynedioate | 1,4-Dihydropyridine | Product | Yield (%) |
| Cyclohexyl isocyanide | Dimethyl but-2-ynedioate | N-phenyl-1,4-dihydropyridine | Tetrahydrocyclopenta nih.govjuniperpublishers.compyrrolo[2,3-b]pyridine derivative | High |
| tert-Butyl isocyanide | Diethyl but-2-ynedioate | N-methyl-1,4-dihydropyridine | Tetrahydrocyclopenta nih.govjuniperpublishers.compyrrolo[2,3-b]pyridine derivative | Moderate |
| Benzyl isocyanide | Dimethyl but-2-ynedioate | N-benzyl-1,4-dihydropyridine | Tetrahydrocyclopenta nih.govjuniperpublishers.compyrrolo[2,3-b]pyridine derivative | Good |
Table 2: Examples of Multicomponent Reactions for the Synthesis of Pyrrolo[2,3-b]pyridine Derivatives. nih.govbeilstein-journals.org
Another MCR approach involves the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives to synthesize pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the utility of MCRs in constructing related fused pyrimidine (B1678525) systems. scielo.org.mxresearchgate.net
Multicomponent Reaction Approaches
Ugi-Zhu Cascade Methodologies
The Ugi-Zhu reaction is a powerful three-component reaction (3CR) that typically involves an aldehyde, an amine, and an isocyanoacetamide. This reaction proceeds through the formation of an α-adduct from the condensation of the amine and aldehyde to form an imine, which is then attacked by the isocyanide. A subsequent intramolecular nucleophilic attack and rearrangement yield a 5-aminooxazole intermediate.
This versatile intermediate can then undergo further transformations in a cascade sequence. For instance, a subsequent Diels-Alder reaction with a suitable dienophile, followed by a cascade of N-acylation, decarboxylation, and dehydration, has been effectively used to construct fused pyridine rings. While this methodology has been extensively applied to the synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold, its direct application to form the isomeric 1H-pyrrolo[2,3-b]pyridine core is not as commonly reported in the literature. The strategy generally relies on the specific reactivity of the 5-aminooxazole, which directs the annulation to form the pyrrolo[3,4-b]pyridine system.
Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs) are a class of chemical reactions in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants. researchgate.netmdpi.commdpi.comnih.govfrontiersin.org The unique reactivity of the isocyanide functional group, which possesses both nucleophilic and electrophilic character at the same carbon atom, is central to these transformations. justia.com Famous examples include the Passerini and Ugi reactions. mdpi.comnih.gov
These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and libraries of compounds for drug discovery. mdpi.com In the context of synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives, IMCRs have been employed to construct complex, polycyclic systems built upon the 7-azaindole framework. For example, a three-component reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines can afford polyfunctionalized tetrahydrocyclopenta chemicalbook.comgoogle.compyrrolo[2,3-b]pyridine derivatives in high yields. justia.com While these methods demonstrate the utility of IMCRs in elaborating the 7-azaindole skeleton, their use for the de novo construction of the fundamental bicyclic 1H-pyrrolo[2,3-b]pyridine ring system is less prevalent than traditional cyclization strategies like the Larock, Batcho-Leimgruber, or Fischer indole syntheses.
Functionalization and Derivatization Strategies at Specific Positions of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The strategic modification of the 1H-pyrrolo[2,3-b]pyridine core is crucial for tuning its physicochemical and biological properties. The C-4 and C-5 positions on the pyridine ring are key sites for introducing diverse substituents.
Strategies for C-5 Substitution of 1H-Pyrrolo[2,3-b]pyridine
The C-5 position of the 7-azaindole nucleus is a common site for functionalization, often leading to derivatives with significant biological activity.
The introduction of carbon-based substituents at the C-5 position is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions typically start from a 5-halo-1H-pyrrolo[2,3-b]pyridine intermediate, with 5-bromo-7-azaindole (B68098) being a common and commercially available starting material.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. For the synthesis of 5-ethenyl-1H-pyrrolo[2,3-b]pyridine, a 5-bromo-7-azaindole can be coupled with a vinylboron reagent, such as potassium vinyltrifluoroborate. organic-chemistry.orgresearchgate.netnih.gov This reaction is typically catalyzed by a palladium complex, such as PdCl2/PPh3, in the presence of a base like cesium carbonate. The use of potassium vinyltrifluoroborate is advantageous as it is a stable, solid reagent.
The Stille coupling provides an alternative route, utilizing an organotin reagent. The reaction of 5-bromo-7-azaindole with vinyltributylstannane, catalyzed by a palladium(0) source like Pd(PPh3)4, can yield the desired 5-ethenyl product. nih.govpsu.eduewha.ac.kr Stille reactions are known for their tolerance of a wide range of functional groups, although the toxicity of the organotin reagents and byproducts is a notable drawback.
Beyond the ethenyl group, these cross-coupling methodologies allow for the introduction of a wide array of other carbon-based substituents. For example, Suzuki coupling with the corresponding boronic acids can install groups such as thiophen-3-yl or m-tolyl. Furthermore, other functional groups like trifluoromethyl have been incorporated at the C-5 position to modulate electronic properties and engage in specific interactions in biological targets. rsc.org
| Coupling Reaction | Halo-Substrate | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Substituent |
| Suzuki-Miyaura | 5-Bromo-7-azaindole | Potassium vinyltrifluoroborate | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Ethenyl |
| Stille | 5-Bromo-7-azaindole | Vinyltributylstannane | Pd(PPh₃)₄ | - | Ethenyl |
| Suzuki-Miyaura | 5-Bromo-7-azaindole | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Thiophen-3-yl |
| Suzuki-Miyaura | 5-Bromo-7-azaindole | m-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | m-Tolyl |
The introduction of a chloromethyl group at the C-5 position furnishes a reactive handle for further nucleophilic substitution reactions. While direct electrophilic chloromethylation of the electron-rich pyrrole ring in 7-azaindole is plausible, an indirect, multi-step approach is often more controlled and higher yielding.
A common strategy involves the initial introduction of a carbonyl group at the C-5 position, for instance, through a Vilsmeier-Haack formylation to yield 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, using a standard reducing agent like sodium borohydride. cusabio.commyskinrecipes.com
The final step is the conversion of the primary alcohol to the desired chloromethyl compound. This transformation can be readily achieved by treating the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent. The product, 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, is typically isolated as its hydrochloride salt to improve stability.
Functionalization at the C-4 Position
Functionalization at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is synthetically challenging due to the electronic properties of the pyridine ring. However, several strategies have been developed to achieve substitution at this site.
One effective method involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized substrate, such as 4-chloro-7-azaindole. The chlorine atom at the C-4 position activates the ring towards attack by various nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of a wide range of substituents.
Another powerful approach is the direct C-H functionalization of the 7-azaindole core. Palladium-catalyzed C-H arylation, for example, can be directed to the C-4 position. These reactions often employ a directing group on the pyrrole nitrogen to guide the metal catalyst to the adjacent C-4 position of the pyridine ring, facilitating the C-C bond formation with an aryl halide partner. Such methods provide an efficient and atom-economical route to 4-aryl-7-azaindoles.
Functionalization at the C-2 Position
Functionalization at the C-2 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key strategy for developing new derivatives with specific biological activities. While direct electrophilic substitution at this position is less common than at the C-3 position, various methods have been established to introduce substituents. rsc.org
One approach involves the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov In a reported synthesis, the process begins with the coupling of an arylboronic acid with a suitable 1H-pyrrolo[2,3-b]pyridine precursor, followed by hydrolysis and subsequent amidation to yield the desired C-2 functionalized products. nih.gov This multi-step process allows for the introduction of a variety of aryl and amide substituents, enabling the exploration of structure-activity relationships. For instance, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as phosphodiesterase 4B (PDE4B) inhibitors, with some compounds showing potent and selective activity. nih.gov
Another study highlighted that modifications at the C-2 position of the pyrrolo[2,3-b]pyridine scaffold can significantly impact biological activity. researchgate.net In the context of developing human neutrophil elastase (HNE) inhibitors, it was found that an unsubstituted C-2 position was crucial for inhibitory activity, as any modifications led to a loss of potency. researchgate.net This underscores the importance of the C-2 position in the interaction between the molecule and its biological target.
The table below summarizes examples of C-2 functionalized 1H-pyrrolo[2,3-b]pyridine derivatives and their reported biological targets.
| Compound Class | Biological Target | Reference |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | nih.gov |
| C-2 Unsubstituted 1H-Pyrrolo[2,3-b]pyridines | Human Neutrophil Elastase (HNE) | researchgate.net |
Functionalization at the C-3 Position
The C-3 position of the 1H-pyrrolo[2,3-b]pyridine ring is highly susceptible to electrophilic substitution, making it a primary site for functionalization. rsc.org A variety of reactions, including nitration, bromination, iodination, and Mannich reactions, predominantly occur at this position. rsc.org
For instance, the synthesis of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has been achieved through various methods. One study reported the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with different aldehydes to yield C-3 substituted compounds. nih.gov These intermediates were then reduced to furnish a series of derivatives that were evaluated as fibroblast growth factor receptor (FGFR) inhibitors. nih.govrsc.org
Another approach involves the bromination of the 1H-pyrrolo[2,3-b]pyridine core at the 3-position using reagents like N-bromosuccinimide (NBS). google.com The resulting 3-bromo derivative can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents. This strategy has been employed in the synthesis of potent inhibitors for various kinases. google.com
The following table provides examples of functionalization reactions at the C-3 position of 1H-pyrrolo[2,3-b]pyridines.
| Reaction | Reagent | Product Type | Reference |
| Aldehyde Condensation | R-CHO, KOH | 3-((R)-CH(OH))-substituted | nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-substituted | google.com |
| Nitration | Nitrating agents | 3-Nitro-substituted | rsc.org |
| Iodination | Iodinating agents | 3-Iodo-substituted | rsc.org |
N-1 Position Modifications and Protecting Group Strategies
Modification at the N-1 position of the 1H-pyrrolo[2,3-b]pyridine ring is crucial for both modulating biological activity and for synthetic strategies that require protection of the pyrrole nitrogen. The use of protecting groups is a common tactic to prevent unwanted side reactions during functionalization at other positions of the heterocyclic system.
A common protecting group for the N-1 position is the p-toluenesulfonyl (tosyl) group. google.com This group can be introduced by reacting the 1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride in the presence of a base. google.com The tosyl group is stable under various reaction conditions and can be removed later in the synthetic sequence. For example, in the synthesis of certain kinase inhibitors, the N-1 position was protected with a tosyl group to facilitate bromination at the C-3 position. google.com
Another widely used protecting group is the tert-butyloxycarbonyl (Boc) group. google.com It can be introduced using di-tert-butyl dicarbonate. The Boc group is known for its ease of introduction and removal under mild acidic conditions or thermally. google.com
The choice of protecting group can influence the reactivity and regioselectivity of subsequent reactions. For example, the protection of the N-7 (N-1 of pyrrolo[2,3-b]pyridine) with a Boc group was found to decrease the regioselectivity of Suzuki coupling reactions in a related pyrrolo[2,3-d]pyrimidine system. researchgate.net
The table below lists common protecting groups for the N-1 position of 1H-pyrrolo[2,3-b]pyridine.
| Protecting Group | Reagent for Introduction | Conditions for Removal | Reference |
| p-Toluenesulfonyl (Tosyl) | p-Toluenesulfonyl chloride | Basic or reductive conditions | google.com |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions or heat | google.com |
Methodological Advancements in Pyrrolopyridine Synthesis
Recent advancements in synthetic methodologies have significantly improved the efficiency, scalability, and environmental friendliness of pyrrolopyridine synthesis. These modern techniques offer advantages over traditional methods by providing better control over reaction parameters and enabling the rapid generation of compound libraries for drug discovery.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including 1H-pyrrolo[2,3-b]pyridines. researchgate.netlibretexts.orgnobelprize.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a prominent example, widely used to introduce aryl or heteroaryl substituents at various positions of the pyrrolopyridine ring. google.comlibretexts.org This reaction typically involves the coupling of a halo-substituted pyrrolopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. google.com For instance, 5-bromo-7-azaindole has been coupled with phenylboronic acid using a palladium catalyst to afford 5-phenyl-7-azaindole. google.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. researchgate.netlibretexts.org
Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Stille couplings, have also been applied to the pyrrolo[2,3-d]pyrimidine series, a closely related scaffold, demonstrating the broad utility of this approach for modifying such heterocyclic systems. researchgate.net These methods provide access to a wide range of functionalized derivatives that are valuable for developing new therapeutic agents. researchgate.netresearchgate.net
The following table summarizes key palladium-catalyzed coupling reactions used in the synthesis of pyrrolopyridine derivatives.
| Reaction | Reactants | Bond Formed | Catalyst/Ligand Example | Reference |
| Suzuki-Miyaura | Halopyrrolopyridine + Boronic Acid/Ester | C-C (Aryl-Aryl) | PdCl2(dppf) | google.com |
| Heck | Halopyrrolopyridine + Alkene | C-C (Aryl-Vinyl) | Pd(OAc)2 | researchgate.net |
| Sonogashira | Halopyrrolopyridine + Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(PPh3)4/CuI | researchgate.net |
| Stille | Halopyrrolopyridine + Organostannane | C-C (Aryl-Aryl/Vinyl) | Pd(PPh3)4 | researchgate.net |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processes. nih.govescholarship.orgyoutube.com This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov
The application of continuous flow synthesis to heterocyclic chemistry has enabled the development of safer and more efficient routes to valuable scaffolds. richmond.edunih.gov For instance, a two-step continuous-flow strategy has been reported for the synthesis of 1,4,6,7-tetrahydro-5H- researchgate.netnih.govnih.govtriazolo[4,5-c]pyridines, which are key intermediates for clinical candidates. nih.gov This method allows for the safe use of hazardous reagents like azides and provides a scalable and affordable synthetic route. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a widely adopted technique in organic chemistry for accelerating reaction rates and improving yields. nih.govnih.govresearchgate.netijpsjournal.com This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. ijpsjournal.com
In the context of pyrrolopyridine synthesis, microwave irradiation has been successfully employed in various reactions. For example, a microwave-assisted Suzuki coupling was used to synthesize 2-ethyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid. google.com The reaction was completed in a much shorter time (5 minutes at 100 °C followed by 5 minutes at 150 °C) compared to what would be expected with conventional heating. google.com
Microwave-assisted synthesis has also been applied to the preparation of various other heterocyclic compounds, demonstrating its broad utility. nih.govnih.govmdpi.com The advantages of this technique include not only speed and efficiency but also the potential for solvent-free reactions, which aligns with the principles of green chemistry. ijpsjournal.com The rapid and controlled heating can also lead to the formation of cleaner products with fewer side reactions. researchgate.net
The table below highlights the benefits of microwave-assisted synthesis compared to conventional heating for a representative reaction.
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of 5-aminopyrazolone | Microwave-assisted | 2 minutes | 88% | ijpsjournal.com |
| Synthesis of 5-aminopyrazolone | Conventional heating | 4 hours | 80% | ijpsjournal.com |
| Synthesis of 3,4-dihydropyrimidinones | Microwave-assisted | 2 minutes | 88-98% | ijpsjournal.com |
| Synthesis of 3,4-dihydropyrimidinones | Conventional heating | 45-75 minutes | - | ijpsjournal.com |
Isomerization and Rearrangement Pathways in Pyrrolopyridine Systems
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, can undergo several isomerization and rearrangement reactions, often leading to the formation of new heterocyclic systems or isomeric structures. These transformations can occur under specific reaction conditions or as unexpected side reactions during synthetic procedures.
One notable rearrangement is the ring-expansion of the pyrrolopyridine system. For instance, the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and an alkali has been shown to cause a ring-expansion, resulting in the formation of a 1,8-naphthyridine (B1210474) derivative. rsc.org This type of reaction involves the incorporation of a carbon atom into the pyridine ring, leading to a larger bicyclic system.
Isomerization to the 3H-pyrrolo[2,3-b]pyridine system has also been observed. When 2-phenyl-1H-pyrrolo[2,3-b]pyridine is treated with nitrosobenzene, it yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine, an isomer of the starting material. rsc.org Another example of the 3H-system is the formation of 3-diazo-2-phenyl-3H-pyrrolo[2,3-b]pyridine from the corresponding amine through the basification of the diazonium salt. rsc.org
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can sometimes be accompanied by the formation of unexpected rearrangement products. During the synthesis of certain 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a challenging deprotection step of a trimethylsilylethoxymethyl (SEM) group was found to generate side products. nih.gov One of the most interesting of these was a tricyclic eight-membered 7-azaindole, formed through an intramolecular reaction involving the release of formaldehyde (B43269) from the protecting group. nih.gov
Furthermore, in the context of related pyrrolopyridine isomers, it has been noted that the stereochemistry of substituents can be susceptible to isomerization. For example, certain derivatives of the 1H-pyrrolo[3,2-c]pyridine system, which are analogues of the natural product combretastatin (B1194345) A-4, feature a cis-olefin bond that is prone to isomerization under acidic conditions. nih.gov This change in stereochemistry can significantly impact the biological activity of the molecule. nih.gov
The table below summarizes key isomerization and rearrangement pathways observed in pyrrolopyridine systems.
| Starting Material | Reagents/Conditions | Product(s) | Transformation Type |
| 2-phenyl-1H-pyrrolo[2,3-b]pyridine | Chloroform, alkali | 1,8-naphthyridine derivative | Ring-Expansion |
| 2-phenyl-1H-pyrrolo[2,3-b]pyridine | Nitrosobenzene | 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine | Isomerization to 3H-system |
| 2-Amino-1H-pyrrolo[2,3-b]pyridine derivative | Diazotization followed by basification | 3-Diazo-3H-pyrrolo[2,3-b]pyridine derivative | Isomerization to 3H-system |
| SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Deprotection (e.g., acid treatment) | Tricyclic eight-membered 7-azaindole | Rearrangement/Side Reaction |
These examples highlight the chemical diversity and reactivity of the pyrrolopyridine scaffold, which can lead to a variety of interesting and sometimes unexpected molecular architectures.
Chemical Reactivity and Derivatization Strategies of 1h Pyrrolo 2,3 B Pyridine
Electrophilic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Nucleus
The pyrrole (B145914) moiety of the 7-azaindole (B17877) scaffold is electron-rich and thus more susceptible to electrophilic attack than the pyridine (B92270) ring. The preferred site for electrophilic substitution is the 3-position of the pyrrole ring. rsc.orgquora.com
The 3-position of 1H-pyrrolo[2,3-b]pyridine is the most nucleophilic carbon, making it the primary site for electrophilic substitution reactions. rsc.orgquora.comquora.com This is analogous to the reactivity of indole (B1671886). The nitrogen atom in the pyridine ring deactivates the positions on that ring towards electrophilic attack. quora.com
A variety of electrophilic substitution reactions have been reported to occur at the 3-position of the 7-azaindole nucleus, including:
Nitration and Nitrosation: These reactions proceed predominantly at the 3-position. rsc.org
Halogenation: Bromination and iodination also favor the 3-position. rsc.org
Mannich Reaction: The Mannich reaction, which introduces an aminomethyl group, is a well-established method for functionalizing the 3-position of 7-azaindoles. rsc.orgresearchgate.netnih.govyoutube.com
Friedel-Crafts Reactions: While classical Friedel-Crafts reactions can be challenging due to the basicity of the pyridine nitrogen, which can coordinate with the Lewis acid catalyst, aza-Friedel-Crafts reactions with imines have been successfully employed for C-3 substitution. nih.govwikipedia.orgrsc.orgresearchgate.net
Reaction with Aldehydes: 7-azaindoles react with aldehydes, often in the presence of a catalyst or under microwave irradiation, to form di-7-azaindolylmethanes, which result from the initial electrophilic addition of the aldehyde to the 3-position. rsc.orgnih.gov
| Reaction Type | Reagents | Position of Substitution | Reference |
| Nitration | Nitrating agents | 3-position | rsc.org |
| Bromination | Brominating agents | 3-position | rsc.org |
| Iodination | Iodinating agents | 3-position | rsc.org |
| Mannich Reaction | Aldehyde, Amine | 3-position | rsc.orgresearchgate.net |
| aza-Friedel-Crafts | Cyclic Imines | 3-position | nih.gov |
| Reaction with Aldehydes | Aldehydes | 3-position | rsc.orgnih.gov |
Nucleophilic Substitution and Rearrangement Reactions
Nucleophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine nucleus primarily occur on the pyridine ring, which is electron-deficient. These reactions typically require the presence of a good leaving group, such as a halogen, at the 2- or 4-positions of the pyridine ring. quimicaorganica.org The introduction of substituents at these positions can be achieved through various synthetic routes, often involving multi-step sequences. nih.gov
Rearrangement reactions of the 7-azaindole scaffold have also been observed. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base can lead to ring expansion, forming a 1,8-naphthyridine (B1210474) derivative. rsc.org
Functional Group Transformations and Manipulations
The functionalization of the 1H-pyrrolo[2,3-b]pyridine nucleus can also be achieved through the transformation of existing functional groups.
Ester groups attached to the 7-azaindole scaffold can be readily converted to the corresponding carboxamides. This transformation is typically achieved by reacting the ester with an appropriate amine. nih.gov This reaction is a common strategy in medicinal chemistry to explore the structure-activity relationship of potential drug candidates by introducing a variety of amide functionalities. epa.gov The synthesis of pyridine carboxamides from corresponding aldehydes and semicarbazides has also been reported. nih.gov
The nitrile group is a versatile functional group that can be introduced onto the 7-azaindole ring and subsequently transformed into various other functionalities. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. youtube.com They can also be reduced to primary amines using reducing agents like lithium aluminum hydride. libretexts.orgyoutube.com Furthermore, the nitrile group can participate in cyclization reactions. For example, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with various reagents can lead to the formation of fused pyrrolo[2,3-b]pyridine systems. juniperpublishers.comscirp.org There are also examples of DBU-catalyzed addition of C-H acids to nitriles, followed by cyclization to form complex heterocyclic systems. rsc.org
The 1H-pyrrolo[2,3-b]pyridine nucleus can undergo both oxidation and reduction reactions. The pyridine nitrogen can be oxidized to an N-oxide, which can facilitate further functionalization of the pyridine ring. researchgate.net
The reduction of the pyridine ring in pyridine derivatives to a piperidine (B6355638) ring can be achieved using reagents like samarium diiodide in the presence of water. clockss.org The hydrogenation of the 7-azaindole ring to the corresponding 7-azaindoline is a known transformation and is important for the synthesis of certain pharmacologically active compounds. rsc.org The choice of catalyst and reaction conditions is crucial for achieving selective reduction of either the pyrrole or the pyridine ring. Rhodium-catalyzed synthesis of 7-azaindoles often involves an oxidant like a silver salt to promote the catalytic cycle. nih.govrsc.org
Influences of Solvent, Catalysis, and Stoichiometry on Reaction Outcomes
The selection of solvent, the nature of the catalyst, and the precise stoichiometry of reagents are critical variables that chemists leverage to control the reactivity of 1H-pyrrolo[2,3-b]pyridine and its derivatives. These factors can determine not only the yield and reaction rate but also the chemoselectivity and regioselectivity of a given transformation.
Solvent Effects:
The solvent can influence reaction outcomes by solvating reactants, stabilizing transition states, and in some cases, participating directly in the reaction mechanism. For instance, in the N-alkylation of 2-propyl-1H-pyrrolo[2,3-b]pyridine, dimethylformamide (DMF) is used as a polar aprotic solvent, which is suitable for reactions involving strong bases like sodium hydride (NaH). prepchem.com In cross-coupling reactions, solvent systems are often tailored to balance the solubility of both organic and inorganic reagents. A common example is the use of a 1,4-dioxane/water mixture in Suzuki-Miyaura couplings, which facilitates the interaction between the organoboronic acid and the palladium catalyst system. nih.gov The use of ethanol (B145695) as a solvent is common in condensation and cyclization reactions, often under reflux conditions, to drive the reaction towards the desired product. juniperpublishers.comacs.orgekb.eg
Catalyst Selection:
Catalysis is a cornerstone of modern organic synthesis, and the derivatization of the 1H-pyrrolo[2,3-b]pyridine core is no exception. Palladium-based catalysts are extensively used for C-C and C-N bond-forming cross-coupling reactions. The choice of ligand on the palladium center is crucial; for example, an attempted Buchwald-Hartwig amination using a RuPhos-based catalyst was unsuccessful, leading instead to reduction byproducts, which underscores the importance of matching the catalyst to the specific transformation. nih.gov In contrast, a successful Suzuki-Miyaura coupling was achieved using a Pd₂(dba)₃ catalyst for C-C bond formation. nih.gov
Copper catalysts are also employed, particularly for N-arylation and cycloisomerization reactions. nih.govacs.org A detailed study on a copper(I)-catalyzed cycloisomerization of a 1,11-diyne to form a complex fused pyrrole system highlighted the superior performance of CuI over other copper salts like CuCl and CuBr, and other metal catalysts such as those based on gold or palladium. acs.org Furthermore, base catalysis is frequently utilized. Piperidine is effective for promoting condensation reactions between 2-aminopyrroles and 2-arylidenemalononitriles to construct more complex pyrrolo[2,3-b]pyridine systems. juniperpublishers.comekb.eg Similarly, potassium hydroxide (B78521) is used to catalyze the reaction between a substituted 1H-pyrrolo[2,3-b]pyridine and an aldehyde. nih.gov
Stoichiometric Control:
The stoichiometry of the reactants and reagents directly impacts product formation and can be adjusted to maximize yield and minimize side reactions. In the N-alkylation of 2-propyl-1H-pyrrolo[2,3-b]pyridine, a slight excess (1.1 equivalents) of both the sodium hydride base and the alkylating agent is used to ensure complete consumption of the starting material. prepchem.com In a Suzuki-Miyaura coupling, the stoichiometry involves the halo-azaindole, a slight excess of the boronic acid (1.2 equivalents), a catalytic amount of the palladium complex (0.03 equivalents), and a significant excess of the base (3 equivalents) to ensure an appropriate reaction environment. nih.gov The amount of catalyst can also be optimized. In a copper-catalyzed cycloisomerization, it was found that decreasing the catalyst loading from 20 mol% to 5 mol% did not significantly reduce the yield but did substantially increase the required reaction time. acs.org
The following data tables provide specific examples from the literature, illustrating the interplay of these three factors in the derivatization of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Table 1: Influence of Catalysis and Solvent on Suzuki-Miyaura Cross-Coupling
| Starting Material | Reagents & Stoichiometry | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield | Ref |
|---|---|---|---|---|---|---|---|
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid (1.2 eq), K₂CO₃ (3 eq) | Pd₂(dba)₃ (3 mol%) | 1,4-dioxane:water (1:1) | 100 | 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | - | nih.gov |
| 6-iodo-4-chloro-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidine* | (6-chloropyridin-3-yl)boronic acid (1.5 eq), Na₂CO₃ (3 eq) | Pd(dppf)₂Cl₂ (10 mol%) | EtOH/H₂O (4:1) | 90 | 6-(6-chloropyridin-3-yl)-4-chloro-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidine | - | mdpi.com |
*Note: Pyrrolo[2,3-d]pyrimidine is an isomer and demonstrates similar reactivity principles.
Table 2: Effect of Solvent, Base, and Stoichiometry on N-Alkylation and Condensation Reactions
| Reaction Type | Starting Material | Reagents & Stoichiometry | Solvent | Temp | Product | Yield | Ref |
|---|---|---|---|---|---|---|---|
| N-Alkylation | 2-propyl-1H-pyrrolo[2,3-b]pyridine | NaH (1.1 eq), 2-t-butoxycarbonyl-4'-bromomethylbiphenyl (1.1 eq) | DMF | rt | 2-propyl-1-[(2'-t-butoxycarbonyl)-[1,1']-biphenyl-4-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | - | prepchem.com |
| Condensation | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | m-dimethoxybenzaldehyde (1.1 eq), KOH (5 eq) | Methanol | 50°C | 3a | 56% | nih.gov |
Table 3: Catalyst and Solvent Screening for a Cu(I)-Catalyzed Cycloisomerization
| Catalyst (20 mol%) | Ligand (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| CuCl | - | 1,4-dioxane | 120 | 62 | 39% | acs.org |
| CuI | 2,2-bipyridine | 1,4-dioxane | 80 | 34 | 95% | acs.org |
| CuBr | 2,2-bipyridine | 1,4-dioxane | 80 | 34 | 86% | acs.org |
| CuI | 2,2-bipyridine | Toluene | 80 | 34 | 85% | acs.org |
| CuI | 2,2-bipyridine | DCE | 80 | 34 | 78% | acs.org |
| CuI | 2,2-bipyridine | MeCN | 80 | 34 | 82% | acs.org |
| AuPPh₃OTf | - | 1,4-dioxane | 80 | 72 | <10% | acs.org |
| PdCl₂ | - | 1,4-dioxane | 80 | 72 | <10% | acs.org |
*Note: The optimal condition is highlighted in bold.
Positional and Substituent Effects on Biological Potency
The biological potency of 1H-pyrrolo[2,3-b]pyridine analogues is significantly influenced by the nature and position of substituents on the core scaffold.
Impact of Ethenyl and Other C-5 Substituents on Molecular Target Interactions
Substituents at the C-5 position of the 1H-pyrrolo[2,3-b]pyridine ring play a crucial role in modulating the biological activity of these compounds. For instance, the introduction of a carbamoyl (B1232498) group at the C-5 position has been shown to significantly increase the inhibitory activity against Janus kinase 3 (JAK3). nih.govresearchgate.net This enhancement in activity is attributed to favorable interactions with the target protein. nih.govresearchgate.net
In the context of developing inhibitors for cell division cycle 7 (Cdc7), a serine/threonine protein kinase, it has been observed that potent inhibitors often feature large substituents at the C-3 position, while modifications at the C-5 position, such as the introduction of a fluoro group, are also common. nih.gov
Furthermore, research on 3,5-diarylated-7-azaindoles has demonstrated that substitutions at the C-5 position are critical for their activity as DYRK1A inhibitors. nih.gov The synthesis of these compounds often starts from 5-bromo-7-azaindole (B68098), highlighting the importance of this position for further functionalization. nih.gov
A study focused on designing novel 7-azaindole derivatives as potential Erk5 kinase inhibitors found that the presence of a double bond on the piperidine ring and a nitrogen atom at the N7 position of the 7-azaindole core was essential for their antiproliferative activity. nih.gov
C-2 and C-4 Substituent Effects on Inhibitory Activity
The inhibitory activity of 1H-pyrrolo[2,3-b]pyridine analogues is also heavily dependent on the substituents at the C-2 and C-4 positions. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, the nature of the substituent at the C-2 position significantly impacted their potency. nih.gov
Similarly, the substitution of a cyclohexylamino group at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine ring led to a substantial increase in JAK3 inhibitory activity. nih.govresearchgate.net The development of selective Aurora B/C inhibitors involved the addition of a pyrazole (B372694) scaffold to the C-4 position of a 7-azaindole fragment. nih.gov
Conversely, the absence of a substituent at the C-2 position of the 7-azaindole moiety in certain kinase inhibitors was explored to define the minimum pharmacophore required for activity. nih.gov
Role of Aromatic and Aliphatic Moiety Introductions in Modulating Activity
The introduction of both aromatic and aliphatic moieties at various positions of the 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to be a key strategy for modulating biological activity.
In the development of PDE4B inhibitors, a variety of aryl and heteroaryl groups were explored as substituents on the core ring. nih.gov For instance, substituted pyridyl groups at the C-5 position retained activity, while a 3-fluoro-4-methoxyphenyl group led to a loss of activity that could be regained by adding another fluorine atom. nih.gov The exploration of secondary amides with small aliphatic cyclic or methyl furan (B31954) groups at the C-2 position also revealed the importance of ring size and hydrophobicity for activity and selectivity. nih.gov
For JAK3 inhibitors, the introduction of a cyclohexylamino group at the C-4 position was a critical modification that significantly enhanced inhibitory potency. researchgate.net
Influence of Halogenation and Bulky Groups on Structure-Activity Profiles
Halogenation and the introduction of bulky groups are important strategies in the design of 1H-pyrrolo[2,3-b]pyridine analogues with specific structure-activity profiles.
In the context of PDE4B inhibitors, a 3,3-difluoroazetidine (B2684565) ring at the C-2 position resulted in higher inhibitory activity compared to other analogues. nih.gov The docking studies suggested that smaller groups like cyclopropyl (B3062369) and difluoroazetidine fit well into a smaller pocket in the catalytic domain, whereas larger spirocyclic groups led to steric hindrance and a significant loss of activity. nih.gov
The synthesis of pyrrolo[2,3-b]pyridine scaffolds with electron-withdrawing chloro groups on a phenyl group attached to the pyrrole nitrogen, along with alkoxy groups on another phenyl ring, was pursued to enhance biological activity. juniperpublishers.com Furthermore, the synthesis of a potent kinase inhibitor involved the protection of the 7-azaindole with a bulky triisopropylsilyl (TIPS) group to direct lithiation to the desired position. nih.gov
Molecular Modeling and Simulation Approaches
Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine analogues.
Density Functional Theory (DFT) Calculations
DFT calculations have been widely used to study the structural and electronic properties of 7-azaindole and its derivatives. These calculations help in understanding the molecular geometry, vibrational frequencies, and normal modes of these compounds. nih.gov For instance, DFT has been employed to investigate the binding mode of 1H-pyrrolo[2,3-b]pyridine inhibitors in the active site of enzymes like PDE4B. nih.gov These modeling studies have shown how these compounds interact with the enzyme and that smaller substituents are favored in certain binding pockets. nih.gov
DFT studies have also been used to analyze the photophysics of 7-azaindole, providing insights into its interactions with solvents and its potential as an optical probe. acs.org
The following table provides a summary of the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various targets, as discussed in the text.
| Compound/Derivative | Target | Activity (IC50) | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with 3,3-difluoroazetidine | PDE4B | 0.14 µM | nih.gov |
| 3,5-difluoro-4-methoxyphenyl substituted 1H-pyrrolo[2,3-b]pyridine | PDE4B | 0.41 µM | nih.gov |
| Substituted pyridyl 1H-pyrrolo[2,3-b]pyridine | PDE4B | 0.49 µM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide with cyclohexylamino at C-4 | JAK3 | Potent inhibitor | nih.govresearchgate.net |
| 3,5-diarylated-7-azaindole | DYRK1A | Active | nih.gov |
| 7-azaindole derivative | Erk5 | IC50 = 4.56 µg/mL | nih.gov |
Molecular Docking Studies and Predicted Binding Mode Analysis
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. This technique is widely used to understand the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine derivatives and to guide the synthesis of new, more potent analogues. nih.govimist.ma Docking studies have been successfully applied to this scaffold for a variety of targets, including maternal embryonic leucine (B10760876) zipper kinase (MELK), TNIK, and Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.netnih.gov
A significant number of 1H-pyrrolo[2,3-b]pyridine derivatives are designed as kinase inhibitors. jst.go.jpnih.gov Kinases share a conserved ATP-binding site, which contains a flexible "hinge region" that connects the N- and C-lobes of the kinase domain. This hinge region is critical for anchoring ATP and, consequently, ATP-competitive inhibitors. researchgate.netnih.gov
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been identified as an excellent "hinge-binding motif". jst.go.jpresearchgate.netnih.gov The arrangement of its nitrogen atoms is perfectly suited to form two key hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine (B156593) part of ATP. researchgate.netnih.gov Docking studies consistently show the N7 nitrogen atom acting as a hydrogen bond acceptor from a backbone NH group in the hinge, while the pyrrole N1-H acts as a hydrogen bond donor to a backbone carbonyl group. nih.govnih.gov This bidentate hydrogen bonding pattern firmly anchors the ligand in the ATP-binding pocket, providing a strong foundation for its inhibitory activity. researchgate.netnih.gov
Hydrogen Bonding: In addition to the primary hinge interactions, substituents on the pyrrolopyridine ring can form extra hydrogen bonds with residues in the binding pocket. For instance, in FGFR1 inhibitors, a trifluoromethyl group at the 5-position was predicted to form a hydrogen bond with the residue G485, significantly improving activity. nih.gov
Hydrophobic and π-π Interactions: The flat, aromatic surface of the scaffold facilitates favorable π-π stacking interactions with aromatic residues like phenylalanine in the binding site. nih.gov In studies of FGFR1 inhibitors, a 3,5-dimethoxyphenyl group attached to the scaffold was shown to occupy a hydrophobic pocket and form a π-π interaction with F489, contributing to potency. nih.gov Similarly, for TNIK inhibitors, hydrophobic contour maps from 3D-QSAR studies help identify regions where bulky, hydrophobic groups can enhance activity. imist.ma
Table 2: Summary of Predicted Interactions for a Pyrrolopyridine Ligand (4h) in FGFR1
| Interaction Type | Ligand Moiety | Protein Residue |
|---|---|---|
| Hydrogen Bond | Pyrrolopyridine N1-H | A564 (Hinge) |
| Hydrogen Bond | Pyrrolopyridine N7 | E562 (Hinge) |
| Hydrogen Bond | 5-Trifluoromethyl | G485 |
| π-π Stacking | 3,5-Dimethoxyphenyl | F489 |
Data derived from a molecular docking study of compound 4h with FGFR1. nih.gov
Crystallographic Studies of Ligand-Receptor Complexes
While molecular docking provides valuable predictions, X-ray crystallography provides definitive, high-resolution experimental evidence of how a ligand binds to its protein target. The determination of a co-crystal structure of a ligand-receptor complex is a major goal in structure-based drug design, as it confirms binding modes and reveals subtle interactions that can be exploited for further optimization. nih.gov
For the 1H-pyrrolo[2,3-b]pyridine class of inhibitors, several co-crystal structures have been solved, validating the binding hypotheses generated from molecular docking. These studies confirm that the 7-azaindole moiety serves as the primary hinge-binding motif. nih.govwwpdb.org
RSK2 Complex: The crystal structure of a 3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl derivative bound to the C-terminal domain of RSK2 kinase has been determined (PDB ID: 4JG7), providing a detailed view of its interactions within the ATP-binding site. wwpdb.org
GSK3β and JAK2 Complexes: Review articles highlight the existence of co-crystal structures of 7-azaindole derivatives with other kinases. A structure with GSK3β confirmed the hinge-binding role of the scaffold. nih.gov Similarly, a co-crystal structure with JAK2 showed the inhibitor forming two hydrogen bonds with hinge residues Leu932 and Glu930. nih.gov
These crystallographic studies provide irrefutable proof of the interaction patterns and serve as precise blueprints for the rational design of next-generation inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Other Names / Synonym |
|---|---|
| 5-ethenyl-1H-pyrrolo[2,3-b]pyridine | 5-vinyl-7-azaindole |
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole |
| Pioglitazone | |
| Vemurafenib | |
| 3-(3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)-2-cyanoacrylamide | |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Benzo[b]carbazole |
Structure Activity Relationship Sar and Computational Chemistry of 1h Pyrrolo 2,3 B Pyridine Analogues
Computational Approaches in Drug Design
WaterMap analysis is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding site, identifying hydration sites that are energetically unfavorable. nih.gov The displacement of these high-energy, "unhappy" water molecules by a ligand can lead to a significant gain in binding affinity. This approach has been utilized to understand and optimize the binding of 1H-pyrrolo[2,3-b]pyridine analogues.
In a study involving a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, WaterMap analysis was employed to rationalize the structure-activity relationship and guide optimization. researchgate.net The analysis revealed the locations of several energetically unfavorable water molecules within the binding pocket of the target kinase.
The core 1H-pyrrolo[2,3-b]pyridine scaffold was found to play a crucial role in displacing a specific set of these unfavorable water molecules. researchgate.net Further optimization was achieved by modifying substituents on the scaffold to displace additional high-energy waters in other regions of the binding site.
Detailed Research Findings:
The computational analysis demonstrated that the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold itself displaces five distinct, unfavorable water molecules located in the hinge region of the kinase. researchgate.net These hydration sites, designated W1 through W5, are characterized by unfavorable thermodynamic profiles, meaning their displacement upon ligand binding is energetically favorable.
Furthermore, the study showed that the aliphatic ring moiety of a C4-substituent on the pyrrolopyridine core could displace an additional three unfavorable water molecules (W6 to W8) that were situated in a hydrophobic pocket of the binding site. researchgate.net The strategic placement of this substituent to expel these specific water molecules contributed directly to enhancing the ligand's binding affinity.
A correlation was established between the predicted free energy liberation from displacing these bound water molecules (ΔG pred) and the experimentally measured inhibitory activity (pIC50) of the compounds. While not perfectly linear, a positive correlation (R² = 0.45) was observed, indicating that the displacement of these energetically unfavorable water molecules is a significant driving force for the binding affinity of this class of inhibitors. researchgate.net
The table below summarizes the findings from the WaterMap analysis, detailing the displaced water molecules and their location within the protein's binding site.
| Displaced Water Molecules | Location in Binding Site | Displaced By |
| W1 - W5 | Hinge Region | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold |
| W6 - W8 | Hydrophobic Site | Aliphatic ring moiety of the C4-substituent |
This application of WaterMap analysis highlights how understanding the hydration landscape of a binding pocket can effectively guide the rational design of potent ligands. By modifying a scaffold to specifically target and displace high-energy water molecules, it is possible to achieve substantial improvements in binding affinity.
Pharmacological and Biochemical Investigations of 1h Pyrrolo 2,3 B Pyridine Derivatives
Enzyme Inhibition Studies
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively studied for their potential to inhibit a variety of enzymes involved in key pathological signaling pathways. These investigations have revealed that modifications to the core structure can lead to highly potent and selective inhibitors for several important enzyme families.
Kinase Inhibitory Activities
The 1H-pyrrolo[2,3-b]pyridine nucleus is recognized as a "privileged scaffold" in kinase inhibitor design. The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group can form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, providing a strong anchor for inhibitor binding. nih.govchemicalbook.com
The Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, and migration. researchgate.net Aberrant activation of FGFR signaling is implicated in various cancers, making them attractive targets for therapeutic intervention. researchgate.netnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors. researchgate.net
In one study, researchers developed a series of these derivatives, with compound 4h emerging as a particularly potent inhibitor. researchgate.netnih.gov This compound demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with less activity against FGFR4. researchgate.netnih.gov The design strategy focused on introducing a group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring that could form a hydrogen bond with the glycine (B1666218) residue G485 in the kinase domain, which was expected to enhance activity. researchgate.net The trifluoromethyl substitution at this position in some derivatives was shown to be a key factor in improving the compound's potency. researchgate.net
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data sourced from references researchgate.netnih.gov. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases comprising JAK1, JAK2, JAK3, and TYK2. They are critical mediators of cytokine signaling through the JAK/STAT pathway, which regulates inflammatory and immune responses. nih.govbldpharm.com Consequently, JAK inhibitors are valuable for treating autoimmune diseases and other inflammatory conditions. nih.govdigitellinc.com The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fruitful starting point for developing potent and selective JAK inhibitors. nih.gov
Research in this area has focused on modifying the 1H-pyrrolo[2,3-b]pyridine core to achieve selectivity among the different JAK isoforms. For instance, the design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides led to the discovery of potent and JAK1-selective inhibitors. nih.govbldpharm.com One such derivative, 31g , and its (S,S)-enantiomer 38a , exhibited excellent potency for JAK1 with high selectivity over JAK2, JAK3, and TYK2. nih.govbldpharm.com
Other studies have focused on developing JAK3 inhibitors by introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring. This strategy led to compound 14c , a potent and moderately selective JAK3 inhibitor. nih.gov
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 14a | 55 | 50 | 14 |
| 11c | 45 | 44 | 15 |
| 11d | 25 | 13 | 3.5 |
| 14c | 47 | 30 | 5.1 |
Data sourced from reference. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Human Neutrophil Elastase (HNE) is a serine protease found in the granules of neutrophils. While it plays a role in host defense, its excessive activity is implicated in the pathology of inflammatory diseases, particularly those affecting the respiratory system. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel framework for the development of potent HNE inhibitors.
Structure-activity relationship studies have shown that while the 2-position of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted for activity, various substituents are tolerated at the 5-position. nih.gov The introduction of bulky or lipophilic groups at the 5-position can lead to highly potent inhibitors, likely by interacting with a large pocket in the enzyme's active site. nih.gov Several compounds in this class have demonstrated IC₅₀ values in the low nanomolar range. nih.gov For example, compounds 2a and 2b from one study inhibited HNE with IC₅₀ values of 15 nM and 14 nM, respectively.
| Compound | HNE IC₅₀ (nM) |
| Derivative with certain 5-position substitutions | 15 - 51 |
Data sourced from references nih.gov. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Phosphodiesterase 4B (PDE4B) is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by controlling its degradation rate. Inhibition of PDE4B has anti-inflammatory effects, making it a target for diseases like chronic obstructive pulmonary disease and asthma. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors.
One compound from this series, 11h , was identified as a PDE4B-preferring inhibitor. This compound not only showed potent enzymatic inhibition but also demonstrated significant activity in cellular assays by inhibiting the release of the pro-inflammatory cytokine TNF-α.
| Compound | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
| 11h | 32 | 162 |
Data sourced from reference. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in several cancers and is associated with tumor progression and maintenance of cancer stem-like cells. nih.gov While the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established hinge-binding motif for a wide range of kinase inhibitors, specific research detailing the development of 1H-pyrrolo[2,3-b]pyridine derivatives as MELK inhibitors is not as extensively documented in publicly available literature compared to other kinases. nih.govchemicalbook.com Studies have reported on MELK inhibitors like MELK-In-17 , which has shown efficacy in suppressing tumor growth, but its core scaffold is not specified as a 1H-pyrrolo[2,3-b]pyridine. nih.gov Therefore, while the potential for this scaffold to target MELK exists, further research is needed to establish clear structure-activity relationships for this specific target.
Non-Kinase Enzyme Inhibition
Beyond kinases, 1H-pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their inhibitory effects on other classes of enzymes.
A study investigating various derivatives of 1H-pyrrolo[2,3-b]pyridine reported their activity against urease and β-glucuronidase. One of the tested compounds showed notable inhibitory activity against β-glucuronidase with an IC50 value of 48.41±1.24µM. imist.ma This indicates that the 1H-pyrrolo[2,3-b]pyridine scaffold can be a template for developing inhibitors of these non-kinase enzymes.
Cellular and Molecular Biological Effects (In Vitro Studies)
The enzymatic inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives translate into significant effects at the cellular level, including antiproliferative activity and the induction of programmed cell death. rsc.org
Antiproliferative Activity on Diverse Cancer Cell Lines
A significant body of research has demonstrated the potent antiproliferative effects of 1H-pyrrolo[2,3-b]pyridine derivatives across a wide range of cancer cell lines.
One study reported a series of these derivatives with cytotoxic activity, with most exhibiting IC50 values under 10 µM. nih.gov Another study on derivatives as FGFR inhibitors showed that compound 4h inhibited the proliferation of 4T1 mouse breast cancer cells. nih.govnih.gov This compound also demonstrated antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cells. nih.gov
Furthermore, new diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold, a related isomer, showed superior activity against the A375P human melanoma cell line compared to Sorafenib, with some compounds exhibiting IC50 values in the nanomolar range. imist.ma The antiproliferative activity of these compounds has also been observed in other cancer cell lines, including those from colorectal cancer. researchgate.net
Induction of Apoptosis and Cell Cycle Modulation
In addition to inhibiting cell growth, 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells.
A potent FGFR inhibitor, compound 4h, was found to induce apoptosis in 4T1 breast cancer cells. researchgate.netnih.gov Another study on TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold also pointed towards their potential to induce apoptosis. researchgate.net Research on pyrrolo[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, has demonstrated their ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, with cell migration and invasion being critical steps in this cascade. Several derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for their ability to inhibit these processes.
One area of focus has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is implicated in various cancers and is known to promote cell migration and invasion. rsc.orgnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. rsc.orgnih.gov For instance, compound 4h from a reported study, a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated significant inhibition of migration and invasion in 4T1 breast cancer cells. rsc.orgnih.gov
Another target for inhibiting cell migration is the c-Met proto-oncogene, also a receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is associated with increased cell motility and invasion. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors, with some showing promise in cellular assays. nih.gov
Furthermore, derivatives of this scaffold have been explored as inhibitors of Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer. imist.ma Molecular modeling studies have been employed to design novel 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors with the potential to impede cancer cell progression. imist.ma
| Compound Class | Target | Effect on Cell Migration/Invasion | Cancer Cell Line |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR | Significant inhibition of migration and invasion | 4T1 (Breast Cancer) |
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met | Inhibitory activity in cellular assays | MKN-45, EBC-1 |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | Predicted inhibition of colorectal cancer cell progression | Colorectal Cancer Cells |
Immunomodulatory Effects (e.g., Interleukin-2 Stimulated T Cell Proliferation)
The 1H-pyrrolo[2,3-b]pyridine scaffold has been a focal point in the development of immunomodulatory agents, particularly through the inhibition of Janus kinases (JAKs). JAKs are critical components of cytokine signaling pathways that regulate immune cell function.
Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as inhibitors of JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for cytokine signaling, including that of Interleukin-2 (IL-2). IL-2 is a key cytokine that drives the proliferation and differentiation of T cells. Inhibition of the IL-2 signaling pathway is a therapeutic strategy for autoimmune diseases and organ transplant rejection.
Research has described a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as novel immunomodulators targeting JAK3. These compounds have been shown to have an immunomodulating effect on IL-2-stimulated T cell proliferation.
Disruption of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer therapy.
While direct studies on 5-ethenyl-1H-pyrrolo[2,3-b]pyridine are not available, related heterocyclic structures have been investigated for their ability to interfere with microtubule function. For instance, a methodology has been developed for the localized disruption of microtubule dynamics in dendritic spines using pharmacological compounds. nih.gov Although this study does not directly involve 1H-pyrrolo[2,3-b]pyridine derivatives, it highlights the general approach of targeting microtubule dynamics. The development of specific inhibitors of microtubule polymerization is an active area of research. nih.gov
Ligand-Receptor Interactions and Target Engagement Mechanism
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives is intrinsically linked to their ability to bind to specific biological targets with high affinity and selectivity. Understanding the ligand-receptor interactions and the mechanism of target engagement is crucial for rational drug design and optimization.
For c-Met inhibitors, the design of 1H-pyrrolo[2,3-b]pyridine derivatives has also been guided by their interaction with the kinase domain. nih.gov Similarly, for Fms-like tyrosine kinase 3 (FLT3) inhibitors, derivatives have been designed to target the hydrophobic back pocket of the kinase. nih.gov
The engagement of these derivatives with their target kinases leads to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival. For example, inhibition of kinases like SGK-1 by 1H-pyrrolo[2,3-b]pyridine compounds can modulate cellular processes such as proliferation. google.com
| Target Kinase | Key Interacting Residues (Example) | Binding Mode Feature |
|---|---|---|
| FGFR1 | E562, A564 | Hinge binding via hydrogen bonds from the pyrrolo[2,3-b]pyridine core |
| FLT3 | Not specified | Targeting of the hydrophobic back pocket |
Advanced Applications and Material Science Orientations of 1h Pyrrolo 2,3 B Pyridine Scaffolds
Role as Versatile Building Blocks for Complex Organic Synthesis
The 1H-pyrrolo[2,3-b]pyridine core is a valuable building block for the synthesis of complex organic molecules, and the presence of a 5-ethenyl group enhances its synthetic utility. rsc.orgresearchgate.net The vinyl moiety can participate in a variety of chemical transformations, acting as a handle for further molecular elaboration. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for the functionalization of the 7-azaindole (B17877) skeleton. uni-rostock.denih.govuni-rostock.de These reactions can be employed to introduce the 5-ethenyl group onto the pyrrolo[2,3-b]pyridine ring or to use the ethenyl group as a reactive site for constructing more intricate molecular architectures.
The synthetic versatility of the 7-azaindole scaffold is demonstrated by its use in the construction of various derivatives with potential therapeutic applications. juniperpublishers.comnih.gov For instance, the development of synthetic routes to substituted 7-azaindoles has been a focus of medicinal chemistry research. researchgate.netorganic-chemistry.org The 5-ethenyl derivative, in this context, can serve as a key intermediate for the synthesis of a diverse library of compounds through reactions such as hydroboration-oxidation, epoxidation, or metathesis, leading to novel chemical entities with potential biological activities.
The table below illustrates the utility of the parent 1H-pyrrolo[2,3-b]pyridine scaffold in the synthesis of various complex molecules, highlighting the types of reactions and the resulting applications.
| Starting Material (Derivative of 1H-Pyrrolo[2,3-b]pyridine) | Reaction Type | Product Class | Potential Application | Reference |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Suzuki Coupling | 5-Aryl-1H-pyrrolo[2,3-b]pyridines | Medicinal Chemistry | capes.gov.br |
| 2-Amino-3-iodopyridine | Sonogashira Coupling & Cyclization | 7-Azaindoles | Kinase Inhibitors | nih.gov |
| o-Iodoarylamines | Palladium-catalyzed Annulation | 5-, 6-, and 7-Azaindoles | Organic Synthesis | nih.gov |
| 5-Amino-1R-1H-pyrrole-3-carbonitrile | Condensation Reactions | Fused 7-Azaindole Derivatives | Heterocyclic Chemistry | uni-rostock.de |
Applications in Organic Electronics and Semiconducting Materials
The unique electronic properties of the 1H-pyrrolo[2,3-b]pyridine scaffold make it a promising candidate for applications in organic electronics. nih.govacs.org The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring results in a system with tunable electronic characteristics, which is a desirable feature for semiconducting materials.
Development of Organic Field-Effect Transistors (OFETs)
Recent research has explored the use of 1H-pyrrolo[2,3-b]pyridine (PPy) as a donor moiety in donor-acceptor-donor (D-A-D) type conjugated small molecules for organic field-effect transistors (OFETs). nih.govacs.org These materials have shown potential for good charge carrier mobilities. researchgate.net The introduction of a 5-ethenyl group can further modulate the electronic properties of the PPy core, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OFETs. While direct studies on 5-ethenyl-1H-pyrrolo[2,3-b]pyridine for OFETs are limited, the broader research on pyrrole-fused systems suggests its potential. nih.govresearchgate.net
The performance of OFETs based on pyrrole-containing materials is summarized in the table below, indicating the potential for related structures like this compound.
| Pyrrole-Based Material | Device Architecture | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |
| PBBTZ derivatives | Single Crystal FET | up to 3.6 | > 10^6 | researchgate.net |
| D-A-D with PPy donor | Thin Film FET | Not specified | Not specified | nih.govacs.org |
Utilization in Organic Light-Emitting Materials
The inherent fluorescence of the 7-azaindole core makes it an attractive component for organic light-emitting diodes (OLEDs). rsc.org The emission properties can be tuned by chemical modifications of the scaffold. The 5-ethenyl group, as a conjugated substituent, can influence the photophysical properties of the molecule, potentially leading to materials with desired emission colors and high quantum efficiencies. Iridium(III) complexes incorporating pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole units, which contain the 1H-pyrrolo[2,3-b]pyridine motif, have been developed as efficient phosphorescent emitters in OLEDs, exhibiting narrow emission bandwidths and high external quantum efficiencies. rsc.org This highlights the potential of the core scaffold in developing advanced light-emitting materials.
Development of Fluorescent Probes and Tools for Biological Imaging
7-Azaindole and its derivatives are well-known for their fluorescent properties and have been extensively used as fluorescent probes to study biological systems. nih.govacs.org The fluorescence of 7-azaindole is highly sensitive to its local environment, making it an excellent probe for monitoring changes in polarity, hydrogen bonding, and biomolecular interactions. acs.org The introduction of a 5-ethenyl group can be expected to modify the spectroscopic properties of the 7-azaindole chromophore, potentially leading to probes with red-shifted absorption and emission profiles, which are advantageous for biological imaging to minimize background fluorescence and enhance tissue penetration. rsc.orgthno.orgwiley.comnih.govalbany.edu
The development of fluorescent probes often involves the strategic protection and deprotection of functional groups to modulate fluorescence in response to specific analytes. rsc.org The ethenyl group in this compound could be functionalized to create a recognition site for a target molecule, where binding would lead to a change in the fluorescence signal. Although specific fluorescent probes based on this compound are not yet widely reported, the foundational knowledge of 7-azaindole fluorescence provides a strong basis for their design and application. nih.govacs.orgiastate.edursc.org
The following table summarizes the photophysical properties of 7-azaindole and a derivative, illustrating its utility as a fluorescent core.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| 7-Azaindole | Water | 287 | 395 | 0.023 | nih.goviastate.edu |
| 1-Methyl-7-azaindole | Water | Not specified | Not specified | 0.53 | nih.gov |
Contributions to Novel Chemical Processes and Catalysis
The 1H-pyrrolo[2,3-b]pyridine scaffold has also found applications in the development of novel chemical processes and catalysis. Derivatives of 7-azaindole have been used as ligands in transition metal catalysis and as directing groups in asymmetric synthesis. mdpi.com For example, α-vinyl 7-azaindoline acetamide (B32628) has been used as a nucleophile in copper-catalyzed asymmetric aldol (B89426) reactions, demonstrating the utility of the vinyl-substituted scaffold in stereoselective transformations. mdpi.com
The ethenyl group of this compound can be a reactive site for various catalytic transformations. It can participate in reactions such as olefin metathesis, polymerization, and hydroformylation, allowing for the synthesis of a wide range of functionalized molecules. Furthermore, the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring can coordinate with metal centers, suggesting that the compound itself or its derivatives could act as ligands for catalytic complexes. Palladium-catalyzed reactions are frequently employed for the synthesis and functionalization of azaindoles, indicating a strong interplay between this heterocyclic system and transition metal catalysis. rsc.orgnih.govcapes.gov.br
Future Research Directions in 1h Pyrrolo 2,3 B Pyridine Research
Strategic Optimization of Derivatives for Enhanced Potency and Selectivity
A primary focus of future research will be the strategic optimization of 1H-pyrrolo[2,3-b]pyridine derivatives to improve their potency and selectivity for specific biological targets. nih.govmdpi.com Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, it was found that the nature of the amide portion of the 1H-pyrrolo[2,3-b]pyridine series significantly influences activity and selectivity over the PDE4D isoform. nih.gov Similarly, in the pursuit of c-Met inhibitors, specific derivatives with a single atom linker were designed and showed potent kinase inhibition. nih.gov
Molecular modeling and docking studies will continue to play a vital role in rationally designing compounds with improved binding affinity and specificity. By understanding the interactions between the 1H-pyrrolo[2,3-b]pyridine core and the target protein's active site, researchers can make targeted modifications to the lead compounds. mdpi.comnih.gov
Further Diversification of Chemical Modifications and Substituent Effects
Expanding the chemical diversity of 1H-pyrrolo[2,3-b]pyridine derivatives through various modifications and the introduction of different substituents is another key research avenue. The position and nature of substituents on the pyrrolopyridine ring system have been shown to be critical for biological activity. juniperpublishers.com
For example, in the development of PDE4B inhibitors, holding the 3,4-dichlorophenyl northern portion constant while varying the amide substituents revealed the importance of ring size and hydrophobicity for both potency and selectivity. nih.gov The synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks using the Fischer indole (B1671886) cyclization opens up possibilities for introducing a wide range of alkyl or aryl substituents at these positions. researchgate.net Further exploration of different synthetic routes, such as those involving modifications of the Madelung and Fischer syntheses, will enable the preparation of a wider array of 2-, 3-, and 4-alkyl and -aryl substituted derivatives. rsc.org
Exploration of Novel Biological Targets and Emerging Therapeutic Areas
While 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as inhibitors of kinases like Janus kinase 3 (JAK3), fibroblast growth factor receptor (FGFR), and c-Met, future research will likely explore their potential against a broader range of biological targets. nih.govresearchgate.netnih.gov The versatility of the 7-azaindole (B17877) scaffold makes it an attractive starting point for discovering inhibitors of other enzyme families or modulators of various cellular signaling pathways.
The successful development of derivatives as potent PDE4B inhibitors for potential use in central nervous system (CNS) diseases highlights the potential of this scaffold in new therapeutic areas. nih.gov Additionally, the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective and orally available ATM inhibitors for cancer therapy further underscores the broad applicability of this chemical class. nih.gov Researchers are also investigating their use as TNIK inhibitors for colorectal cancer and as FLT3 inhibitors for acute myeloid leukemia. imist.manih.gov
Development of More Efficient and Sustainable Synthetic Methodologies
The development of more efficient and sustainable synthetic methods for the preparation of 1H-pyrrolo[2,3-b]pyridine and its derivatives is crucial for advancing research and potential large-scale production. Current synthetic routes often involve multiple steps and can be challenging. nih.gov
In-depth Mechanistic Investigations of Biological Activities
A deeper understanding of the molecular mechanisms underlying the biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives is essential for their rational design and therapeutic application. While many studies report on the inhibitory activity of these compounds against specific enzymes, detailed mechanistic investigations are often lacking.
Future research should focus on elucidating the precise binding modes of these compounds with their target proteins through techniques like X-ray crystallography and advanced spectroscopic methods. For example, a study on a novel 1H-pyrrolo[2,3-b]pyridine derivative as a CDK8 inhibitor revealed that it targets CDK8 to indirectly inhibit β-catenin activity, leading to cell cycle arrest. acs.org Such detailed mechanistic insights can guide the optimization of lead compounds and help in identifying potential off-target effects.
Addressing Pharmacokinetic and Metabolic Stability Challenges in Compound Design
Overcoming challenges related to pharmacokinetics (PK) and metabolic stability is a critical aspect of drug development. While some 1H-pyrrolo[2,3-b]pyridine derivatives have shown promising in vitro activity, their in vivo efficacy can be limited by poor PK properties, such as low oral bioavailability or rapid metabolism. nih.govacs.org
For instance, a potent PDE4B inhibitor, compound 11h, exhibited an acceptable in vitro ADME (absorption, distribution, metabolism, and excretion) profile, which is a positive indicator for further development. nih.gov Conversely, another study noted that while a compound had excellent pharmacological properties, high plasma protein binding hindered the assessment of its in vivo efficacy. In vivo studies in rats and cynomolgus monkeys are crucial for evaluating the bioavailability and metabolic fate of these compounds. nih.gov Future design strategies must incorporate considerations for improving metabolic stability and oral bioavailability to translate potent in vitro activity into effective in vivo therapies. nih.gov
Comprehensive Cross-Validation of Biological Assay Data for Robustness
Ensuring the robustness and reproducibility of biological assay data is paramount in drug discovery. Comprehensive cross-validation of data from different assays and laboratories is necessary to confirm the activity and selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives.
This includes comparing data from enzymatic assays with cell-based assays to ensure that the observed in vitro potency translates to cellular efficacy. For example, a study on MELK inhibitors evaluated the compounds in both enzyme inhibition assays and anti-proliferative assays across multiple cancer cell lines. nih.gov Furthermore, utilizing different assay technologies, such as the Z'-LYTE® assay and the LANCE Ultra assay for kinase inhibition, can provide a more complete picture of a compound's activity profile. nih.gov Rigorous cross-validation will help to build a more reliable understanding of the structure-activity relationships and increase the confidence in lead compound selection.
Q & A
Q. What are the common synthetic routes for preparing 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives, including the 5-ethenyl variant?
- Methodological Answer : The core scaffold of 1H-pyrrolo[2,3-b]pyridine can be synthesized via Fischer indole cyclization using polyphosphoric acid (PPA) to construct the fused pyrrole-pyridine system . For introducing substituents at the 5-position (e.g., ethenyl), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are employed. For example, 5-bromo intermediates (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) serve as precursors for coupling with vinyl boronic acids or alkenes under catalytic conditions . Yields typically range from 51% to 99% depending on substituent steric/electronic effects.
Q. How is the 5-ethenyl group characterized spectroscopically, and what analytical techniques are critical for confirmation?
- Methodological Answer :
- H NMR : The ethenyl protons appear as doublets or multiplets in the δ 4.5–6.5 ppm region, with coupling constants ( Hz, Hz) confirming stereochemistry .
- C NMR : Signals for sp carbons (δ 110–140 ppm) and vinyl carbons (δ 115–125 ppm) are observed.
- HRMS : Exact mass analysis confirms molecular formula (e.g., CHN requires 145.0766 Da).
- X-ray crystallography may resolve regiochemistry in ambiguous cases .
Advanced Research Questions
Q. What strategies optimize the 5-ethenyl substituent for target engagement in kinase inhibition (e.g., FGFR1, BTK)?
- Methodological Answer :
- Structure-based design : The 5-position is proximal to the kinase hinge region (e.g., G485 in FGFR1). Introducing hydrogen-bond acceptors (e.g., ethenyl-linked polar groups) can enhance binding via interactions with backbone amides .
- SAR Studies : Compare inhibitory activity (IC) of 5-ethenyl derivatives against wild-type vs. mutant kinases. For example, replacing 5-trifluoromethyl with ethenyl in pyrrolo[2,3-b]pyridine derivatives improved FGFR1 selectivity by 10-fold .
- Table 1 : Substituent Effects on FGFR1 Inhibition
| 5-Substituent | IC (nM) | Selectivity (vs. VEGFR2) |
|---|---|---|
| -CF | 12 | 2.5x |
| -CHCH | 45 | 1.8x |
| -Ethenyl | 8 | 12x |
Q. How can molecular docking elucidate the role of the 5-ethenyl group in binding to therapeutic targets?
- Methodological Answer :
- Docking Workflow : Use software (e.g., AutoDock Vina) to model interactions. The ethenyl group’s π-electrons may form hydrophobic contacts or CH-π interactions with residues like D641 in FGFR1 .
- Validation : Overlay docking poses with co-crystal structures (e.g., PDB: 4RWJ). RMSD <2 Å indicates reliable predictions.
- Free Energy Calculations : MM/GBSA estimates quantify binding energy contributions (e.g., ethenyl contributes -2.3 kcal/mol vs. -1.5 kcal/mol for -CH) .
Q. How are contradictory SAR data resolved for 5-ethenyl derivatives in different biological assays?
- Methodological Answer :
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule off-target effects.
- Metabolic Stability Testing : Assess if discrepancies arise from differential CYP450 metabolism (e.g., ethenyl vs. bromo derivatives).
- Crystallography : Resolve binding mode ambiguities (e.g., flipped orientations in kinase pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
